Ban orl 24

説明

Ban orl 24 is a nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist . It has an antagonistic effect on the nociceptin (NOP) receptor with a KI value of 0.24 nM in CHO cells . Ban orl 24 can be used for the research of cancer and analgesic .

Molecular Structure Analysis

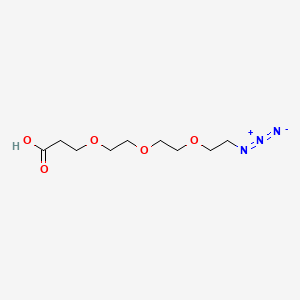

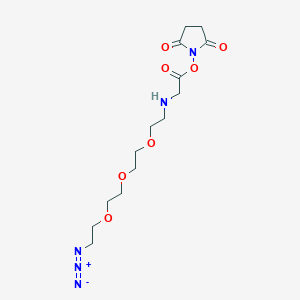

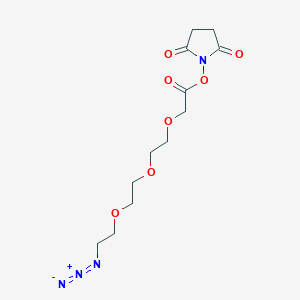

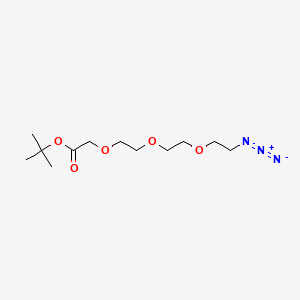

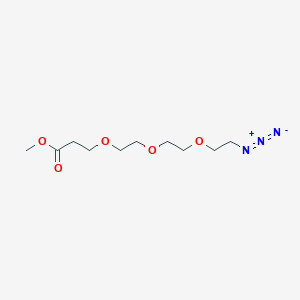

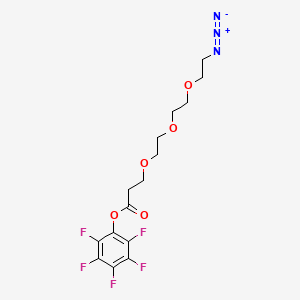

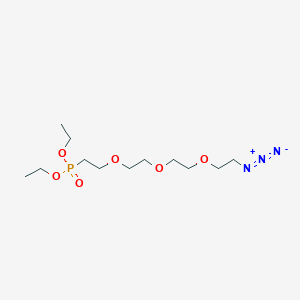

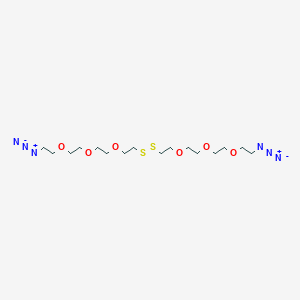

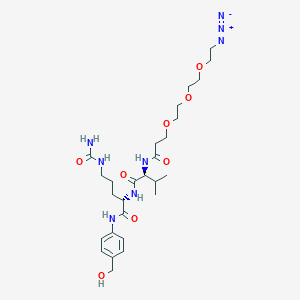

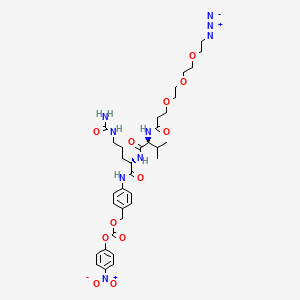

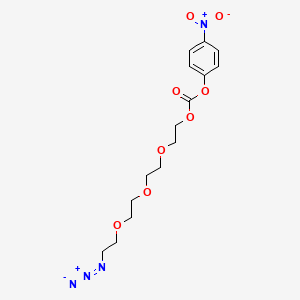

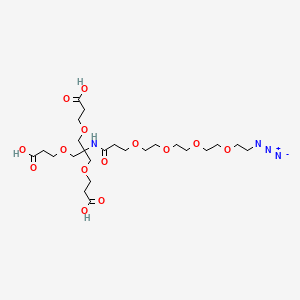

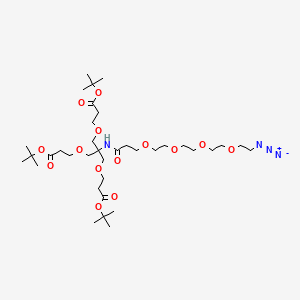

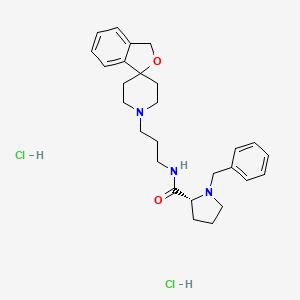

Ban orl 24 has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . The chemical name for Ban orl 24 is (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4’-piperidine]-1’-ylpropyl)pyrrolidine-2-carboxamide .

Physical And Chemical Properties Analysis

Ban orl 24 is an off-white solid . It has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . It is soluble in DMSO .

科学的研究の応用

Application in Neuropharmacology

BAN ORL 24 is a selective inhibitor of NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor), a G protein-coupled receptor that plays an important role in regulating many brain activities .

Method of Application

When tested with CHO (hNOP) cells, administration of BAN ORL 24 showed high affinity to cell membrane and higher selectivity compared with classical opioid receptors .

Results

BAN ORL 24 is a potent NOP inhibitor and has the highest affinity compared with other NOP inhibitors .

Application in Pain Management

BAN ORL 24 has been used in research related to pain management, specifically in the mouse tail withdrawal assay .

Method of Application

In the mouse tail withdrawal assay, administration of BAN ORL 24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .

Results

Under the same experimental conditions, BAN ORL 24 did not affect the antinociceptive action of 3 nmol endomorphin-1 injected intrathecally .

Application in Neurophysiology

BAN ORL 24 has been used in neurophysiology research, specifically in studies involving SG neurons heterologously expressing NOP receptors with an enhanced basal facilitation ratio .

Method of Application

In these neurons, treatment with BAN ORL 24 for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .

Results

This suggests that BAN ORL 24 can modulate neuronal activity by influencing calcium ion dynamics .

Application in Cancer Research

BAN ORL 24 has been used in cancer research .

Method of Application

While the specific methods of application in cancer research are not detailed in the available sources, it’s likely that BAN ORL 24 is used in vitro (e.g., in cell culture experiments) to study its effects on cancer cells .

Application in Modulation of Neuronal Activity

BAN ORL 24 has been used in research related to the modulation of neuronal activity .

Method of Application

In neurons expressing NOP receptors with an enhanced basal facilitation ratio, treatment with BAN ORL 24 for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .

Results

This suggests that BAN ORL 24 can modulate neuronal activity by influencing calcium ion dynamics .

Application in Reduction of Locomotor Activity

BAN ORL 24 has been used in research related to the reduction of locomotor activity .

Method of Application

BAN ORL 24 inhibits nociceptin-induced stimulation of [35S]-GTPγS binding and Ca2+ mobilization in CHO cells in vitro .

Results

BAN ORL 24 antagonizes NOP agonist-induced reduction in locomotor activity in vivo . This suggests that BAN ORL 24 may have potential applications in the treatment of conditions characterized by excessive locomotor activity .

将来の方向性

特性

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVITHVDIQNJY-KHZPMNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ban orl 24 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。